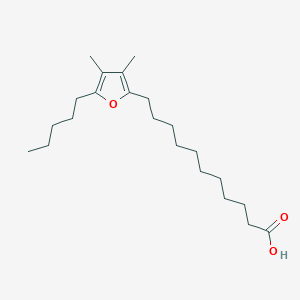

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid

Vue d'ensemble

Description

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is a long-chain fatty acid with a unique furan ring structure. This compound is known for its radical-scavenging ability and anti-inflammatory properties . It is found in various natural sources, including algae, fish, plants, and microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The furan ring is then alkylated with pentyl and undecanoic acid chains using Friedel-Crafts alkylation or other suitable methods.

Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring and alkyl chains undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : The electron-rich furan ring directs electrophilic attacks to the α-positions, while the alkyl chain undergoes β-oxidation-like cleavage .

Reduction Reactions

The carboxylic acid group and unsaturated bonds (if present) are primary reduction targets:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄, NaBH₄/I₂ | Primary alcohol (C₂₂H₄₀O₂) |

| Furan ring hydrogenation | H₂/Pd-C | Tetrahydrofuran derivatives |

-

Notable Outcome : Reduction of the carboxylic acid group yields a long-chain alcohol with retained furan structure, useful in lipid membrane studies .

Substituent Reactions

The dimethyl and pentyl groups on the furan ring participate in electrophilic substitutions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Halogenation | Cl₂/FeCl₃ | Chlorinated furan derivatives |

| Nitration | HNO₃/H₂SO₄ | Nitro-furan compounds |

-

Regioselectivity : Methyl groups deactivate the furan ring, directing substitutions to the less hindered 5-pentyl position .

Biochemical Activity

This compound exhibits radical-scavenging and anti-inflammatory properties due to its furan-fatty acid structure:

-

Metabolic Fate : Incorporated into phospholipids and cholesterol esters in vivo, enhancing membrane antioxidant capacity .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar furan fatty acids:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 350.54 g/mol

- CAS Number : 57818-36-7

The structure of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid includes a central furan moiety with a carboxylalkyl chain, making it a member of the furan fatty acids (F-acids) family. F-acids are known for their antioxidant properties and ability to prevent lipid peroxidation, which is crucial for protecting polyunsaturated fatty acids in biological systems .

Chemistry

This compound serves as a model for studying the reactivity of furan rings and long-chain fatty acids. Its unique structure allows researchers to investigate various chemical reactions, including electrophilic substitution and oxidation-reduction processes.

Biology

In biological research, this compound has been studied for its role in metabolic pathways. It has been shown to be differentially regulated in various biological contexts, such as between injured and naïve tissues in animal models . The compound's radical-scavenging ability suggests that it may play a protective role against oxidative stress in cells .

Medicine

The anti-inflammatory properties of this compound have led to investigations into its therapeutic potential. Studies indicate that it may mitigate inflammation through its radical-scavenging mechanisms, making it a candidate for developing treatments for inflammatory diseases .

Industry

Due to its unique properties, this compound is utilized in the production of specialized chemicals and materials. Its incorporation into phospholipids and cholesterol esters enhances the nutritional profiles of food products derived from marine organisms .

Case Study 1: Metabolomic Analysis

A study utilizing LC-MS-based metabolomics identified this compound as a significant metabolite differentiating between healthy and injured tissues. The analysis revealed that this compound was differentially regulated in serum samples from injured mice compared to controls, highlighting its potential as a biomarker for tissue injury .

| Metabolite | Condition | Regulation |

|---|---|---|

| This compound | Injured | Upregulated |

| Other Amino Acids | Naïve | Upregulated |

Case Study 2: Anti-inflammatory Properties

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects in vitro. These findings suggest that the compound could be further explored for its pharmacological properties in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid involves its ability to donate electrons and neutralize free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dimethyl-5-propyl-2-furanundecanoic acid

- 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid (F6 furan fatty acid)

Uniqueness

This compound stands out due to its specific alkyl chain length and substitution pattern on the furan ring, which contribute to its distinct chemical and biological properties .

Activité Biologique

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid (DMFPA) is a long-chain fatty acid recognized for its unique structural properties and potential biological activities. This compound has been the subject of various studies exploring its metabolic roles and implications in health and disease.

- Molecular Formula : C22H38O3

- Molecular Weight : 350.54 g/mol

- CAS Number : 57818-36-7

Metabolic Pathways Involving DMFPA

Research indicates that DMFPA is involved in several metabolic pathways, particularly those related to amino acid metabolism and fatty acid biosynthesis. A study analyzing tissue-specific metabolic signatures found that DMFPA levels were differentially regulated between naïve and injured whole joints, suggesting its potential role as a biomarker for tissue injury or inflammation .

Key Pathways Identified:

- Amino Acid Metabolism : Involved in the synthesis and degradation of amino acids, which are crucial for protein synthesis and various metabolic functions.

- Fatty Acid Biosynthesis : Contributes to the production of unsaturated fatty acids, which are vital for cell membrane integrity and signaling .

- Histidine Metabolism : Notably higher in injured tissues, indicating a possible link to inflammatory responses .

Case Studies

- Injury Response : In a study examining metabolic changes in joint injuries, DMFPA was identified as being significantly altered in joint fluid (synovial fluid) from injured versus naïve mice. This suggests a role in the body's response to injury, potentially influencing inflammation and healing processes .

- Cancer Biomarker Potential : Another research effort highlighted DMFPA's predictive ability in distinguishing between cancerous and non-cancerous states based on plasma metabolomics. The area under the ROC curve for DMFPA was reported at 0.862, indicating strong potential as a biomarker for renal cell carcinoma (RCC) diagnosis .

Comparative Analysis of Metabolomic Data

The following table summarizes the findings related to DMFPA across different studies:

Propriétés

IUPAC Name |

11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTXSZNBSIMKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553387 | |

| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-36-7 | |

| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.